1-Ethynyl-4-fluoro-2-methoxybenzene
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Overview
Description
1-Ethynyl-4-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H7FO It is characterized by the presence of an ethynyl group (C≡CH), a fluoro group (F), and a methoxy group (OCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-fluoro-2-methoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The fluoro group can be introduced via nucleophilic aromatic substitution, where a suitable leaving group on the benzene ring is replaced by a fluoride ion.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom using strong reducing agents.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-fluoro-2-methoxybenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethynyl-4-fluoro-2-methoxybenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Ethynyl-4-fluoro-2-methoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-2-fluoro-4-methoxybenzene: Similar structure but different substitution pattern on the benzene ring.
4-Ethynyl-1-fluoro-2-methylbenzene: Contains a methyl group instead of a methoxy group.
4-Ethynylanisole: Contains a methoxy group but lacks the fluoro group.
Properties
IUPAC Name |
1-ethynyl-4-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNUVAIYEOLXRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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